

Protocol for Dissolving Celastrol in DMSO for Cell Culture Applications

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Compound of Interest

Compound Name: *Celastrol*

Cat. No.: *B190767*

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These application notes provide a detailed protocol for the solubilization of **Celastrol** in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments. The information compiled is based on established laboratory procedures and data from various scientific resources.

Data Summary

Quantitative data regarding the solubility, storage, and recommended concentrations for **Celastrol** are summarized in the table below for easy reference and comparison.

Parameter	Value	Source(s)
Solubility in DMSO	≥ 30 mg/mL to 90 mg/mL (approximately 66.57 mM to 199.72 mM)	[1] [2]
Recommended Stock Solution Concentration	1 mM, 50 mM, or higher depending on experimental needs.	[3] [4]
Storage of Powder Form	-20°C for up to 3 years.	[1]
Storage of DMSO Stock Solution	-20°C for up to 1 month or -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles.	[1]
Final DMSO Concentration in Cell Culture	Should not exceed 1%, with 0.1% - 0.5% being optimal for most cell lines to minimize cytotoxicity.	[4] [5]
Working Concentration for in vitro assays	Typically ranges from 0.1 μM to 50 μM, dependent on the cell line and experimental endpoint.	[4] [6]

Experimental Protocols

This section outlines the detailed methodology for preparing **Celastrol** stock and working solutions for cell culture applications.

Materials

- **Celastrol** powder (≥98% purity)[\[7\]](#)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[\[2\]](#)
- Sterile microcentrifuge tubes or cryovials

- Sterile pipettes and tips
- Vortex mixer
- Cell culture medium appropriate for the cell line in use

Protocol for Preparing a 50 mM Celestrol Stock Solution

- Preparation: To create a 50 mM stock solution, dissolve 1 mg of **Celestrol** in 44.5 μ L of anhydrous DMSO.[4] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of **Celestrol**.[2]
- Dissolution: Gently vortex the solution to ensure the **Celestrol** is completely dissolved.[4] Sonication can be used to aid in the dissolution of hydrophobic compounds if necessary.[5]
- Aliquoting: Divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

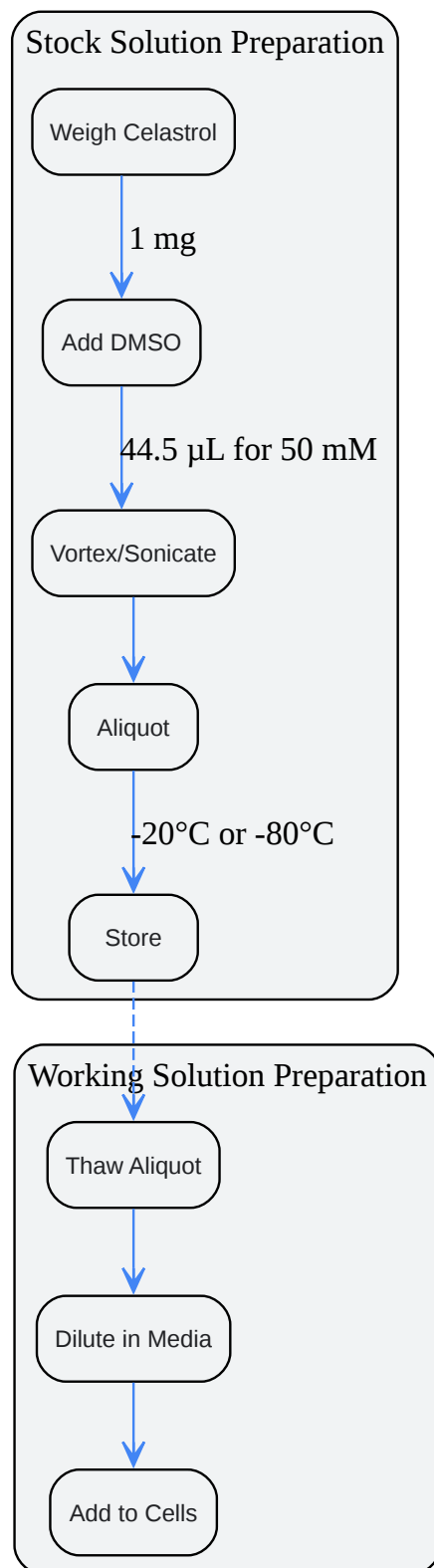
Protocol for Preparing a Working Solution

- Thawing: Thaw a single aliquot of the **Celestrol** stock solution at room temperature.
- Dilution: Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the media and mix immediately to prevent precipitation.[8]
- Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture does not exceed 1% to avoid solvent-induced cytotoxicity.[4] For sensitive cell lines, it is advisable to maintain the DMSO concentration at or below 0.5%.[5] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing **Celastrol** stock and working solutions.

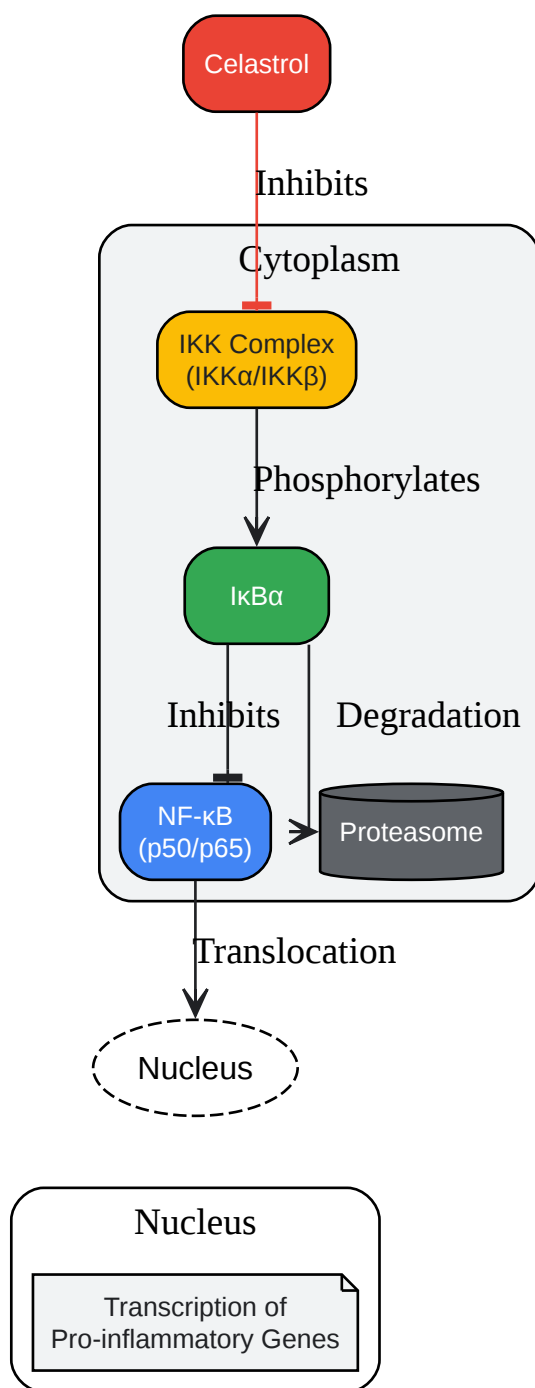


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Caption: Workflow for **Celastrol** solution preparation.

Celastrol Signaling Pathway: Inhibition of NF- κ B

Celastrol is known to exert its anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. The diagram below illustrates the key steps in this mechanism. **Celastrol** directly targets the I κ B kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This action sequesters the NF- κ B p50/p65 heterodimer in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[4][9]



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Caption: **Celastrol**'s inhibition of the NF-κB pathway.

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- To cite this document: BenchChem. [Protocol for Dissolving Celastrol in DMSO for Cell Culture Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#protocol-for-dissolving-celastrol-in-dmsol-for-cell-culture]

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